2-Benzothiazoleethanamine, 6-fluoro-
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Overview
Description
“2-Benzothiazoleethanamine, 6-fluoro-” is a chemical compound with the molecular formula C9H9FN2S and a molecular weight of 196.24 . It is also known by its synonyms 2-Benzothiazoleethanamine, 6-fluoro-;2-Benzothiazoleethanamine,6-fluoro-(9CI);2-(6-fluoro-1,3-benzothiazol-2-yl)ethan-1-amine .
Synthesis Analysis
The synthesis of benzothiazole compounds, including “2-Benzothiazoleethanamine, 6-fluoro-”, has been a topic of interest in recent years . One approach involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . Another method involves the synthesis of benzothiazole substituted diethyl amino Quinazolinone derivatives .Molecular Structure Analysis
The molecular structure of “2-Benzothiazoleethanamine, 6-fluoro-” consists of a benzothiazole ring attached to an ethanamine group with a fluorine atom at the 6th position .Scientific Research Applications
Antitumor Activity : Fluorinated 2-(4-aminophenyl)benzothiazoles, which include 6-fluoro variants, have been shown to possess potent cytotoxic properties against certain human breast cell lines. These compounds were found to be highly effective against sensitive cell lines, such as MCF-7 (ER+) and MDA 468 (ER-), but showed inactivity against prostate, nonmalignant breast, and colon cells. This suggests a potential use in targeted cancer therapy, particularly for breast cancer. The 6-fluoro isomer was noted for not producing exportable metabolites in sensitive MCF-7 cells, indicating a specific interaction with these cell types (Hutchinson et al., 2001).
Antiproliferative and Antitumor Properties : Novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts, including 6-fluoro derivatives, have demonstrated significant antiproliferative activity against a range of human carcinoma cell lines, such as cervical, breast, colon, and laryngeal carcinomas. Additionally, these compounds have shown remarkable antitumor activity in vivo against murine models of melanoma, fibrosarcoma, and squamous cell carcinoma, highlighting their potential as effective antitumor agents (Stojković et al., 2006).
Antimicrobial and Antifungal Activity : A series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides showed notable antibacterial and antifungal activity. These compounds, synthesized from 6-fluoro-1,3-benzothiazol-2-yl ethanamine, exhibited properties comparable or slightly superior to standard medicinal compounds like chloramphenicol, cefoperazone, and amphotericin B, suggesting potential applications in the treatment of bacterial and fungal infections (Pejchal et al., 2015).
PET Cancer Imaging Agents : Fluorinated 2-arylbenzothiazoles, including 6-fluoro derivatives, have been proposed as potential probes for positron emission tomography (PET) imaging in cancer. Their ability to inhibit tyrosine kinase in cancers makes them valuable for imaging breast, lung, and colon cancer cell lines (Wang et al., 2006).
Prodrug Development for Antitumor Agents : Amino acid prodrugs of 6-fluoro-2-(4-amino-3-methylphenyl)benzothiazoles have been developed to address the limitations posed by the lipophilicity of the parent compound. These prodrugs demonstrate the ability to release the active compound in vivo, making them suitable for clinical evaluation in treating cancers, particularly breast and ovarian carcinomas (Bradshaw et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
The future development trend and prospect of the synthesis of benzothiazoles, including “2-Benzothiazoleethanamine, 6-fluoro-”, are anticipated to involve green chemistry principles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .
Properties
IUPAC Name |
2-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2S/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYGFKBEXGNZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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